molecular formula C21H13ClO5S B11418605 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate

Cat. No.: B11418605
M. Wt: 412.8 g/mol
InChI Key: CZKBLUYMZNOJCH-UHFFFAOYSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathiol derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by metal catalysts or nanocatalysts to enhance the yield and selectivity . The reaction conditions may vary, but common solvents include ethanol, methanol, and water, with reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high efficiency and scalability. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is also becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and benzoxathiol moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H13ClO5S

Molecular Weight

412.8 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C21H13ClO5S/c22-14-6-8-15(9-7-14)25-12-19(23)26-16-10-17(13-4-2-1-3-5-13)20-18(11-16)28-21(24)27-20/h1-11H,12H2

InChI Key

CZKBLUYMZNOJCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)Cl)SC(=O)O3

Origin of Product

United States

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